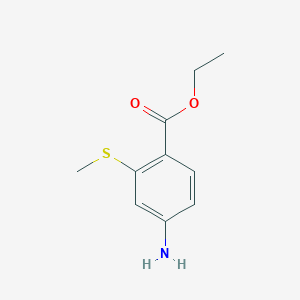
Ethyl 4-amino-2-(methylthio)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2-(methylthio)benzoate is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
Enzyme Interaction and Modulation
- Ethyl 4-amino-2-(methylthio)benzoate has been studied for its ability to interact with various enzymes, particularly kinases and phosphatases, which are crucial in cellular signaling pathways. The amino group can form hydrogen bonds with enzyme active sites, influencing their catalytic activities .
Cellular Effects
- Research indicates that this compound can modulate cell signaling pathways, potentially leading to changes in gene expression related to cell proliferation and survival. For instance, it may upregulate genes involved in cellular growth while downregulating those associated with apoptosis.
Medicinal Applications
Therapeutic Potential
- This compound has been explored for its therapeutic effects, particularly in anti-inflammatory and anticancer contexts. Studies have shown that it can inhibit inflammatory pathways by blocking specific enzymes involved in these processes .
Case Studies
- In one study involving animal models, the compound demonstrated significant pain-relieving effects comparable to established analgesics, suggesting its potential use in pain management therapies .
Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties against various pathogens. It exhibited promising activity against strains of bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .
Industrial Applications
Chemical Intermediates
- This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique chemical properties make it suitable for developing new materials and chemical processes within the pharmaceutical and agrochemical industries .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Modulation | Inhibition of kinases and phosphatases | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Pain relief in animal models |
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
ethyl 4-amino-2-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-10(12)8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3 |
Clé InChI |
RHVNPKMJZZPRNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















